Utatrectinib

Beschreibung

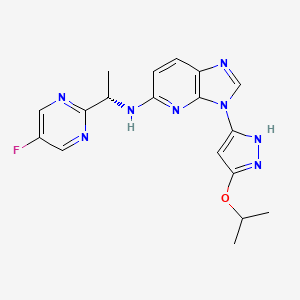

AZD-7451 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a Trk kinase inhibitor; structure in first source

Eigenschaften

IUPAC Name |

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOOGWWGECJQPI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079274-94-4 | |

| Record name | AZD-7451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UTATRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Utrectinib target profile and selectivity

As "Utrectinib" did not yield specific results, this guide focuses on two prominent tyrosine kinase inhibitors, Entrectinib and Repotrectinib , which share similar core targets. This document provides a detailed overview of their target profiles, selectivity, and the methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.

Introduction

Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B, and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] These kinases are key drivers in the proliferation and survival of various cancer cells.[1][2][3][4][5][6][7] Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance mutations that can emerge during treatment with earlier-generation TKIs.[1][6]

Target Profile and Selectivity

The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Primary Target Inhibition

The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are summarized below.

| Kinase | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |

| TRKA | 1, 2 | 0.83 |

| TRKB | 0.57, 3 | 0.05 |

| TRKC | 1.1, 5 | 0.1 |

| ROS1 | 0.07, 7 | 0.07 |

| ALK | 12, 19 | 1.01 |

| ALK (L1196M) | - | 1.08 |

| ALK (G1202R) | - | 1.26 |

Data compiled from multiple sources.[2][3][8][9]

Off-Target Selectivity Profile

To assess their selectivity, these inhibitors are screened against a panel of other kinases. Lower IC50 values indicate stronger inhibition.

| Kinase | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |

| JAK2 | 40 | 1.04 |

| LYN | - | 1.66 |

| Src | - | 5.3 |

| FAK | 140 | 6.96 |

| IGF1R | 122 | - |

| FLT3 | 164 | - |

| ACK1 | 70 | - |

Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[1][9]

Mechanism of Action and Signaling Pathways

Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[3][10] Repotrectinib also functions by inhibiting the phosphorylation activity of its target kinases.[1] Inhibition of TRK, ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[1][3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. What clinical trials have been conducted for Repotrectinib? [synapse.patsnap.com]

- 7. esmo.org [esmo.org]

- 8. researchgate.net [researchgate.net]

- 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

In Vitro Characterization of a Selective JAK1 Inhibitor: A Technical Guide

Disclaimer: No direct information was found for a compound named "Utreclitinib." This guide provides a representative in vitro characterization of a selective Janus kinase 1 (JAK1) inhibitor, using publicly available data for Upadacitinib as a primary example to illustrate the required technical depth and data presentation. Researchers and scientists are advised to substitute the specific data with that of their compound of interest.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT pathway is integral to the regulation of immune responses and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a therapeutic strategy aimed at modulating the inflammatory response while minimizing off-target effects associated with the inhibition of other JAK isoforms (JAK2, JAK3, and TYK2). This document outlines the in vitro characterization of a selective JAK1 inhibitor, providing a framework for its preclinical evaluation.

Mechanism of Action

Selective JAK1 inhibitors are small molecule drugs that function as ATP-competitive inhibitors. By binding to the ATP-binding site of the JAK1 enzyme, they block the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition prevents the dimerization and nuclear translocation of STATs, thereby downregulating the expression of pro-inflammatory genes.

The binding of the inhibitor to the kinase domain prevents the transfer of a phosphate group from ATP to the substrate, effectively halting the signaling cascade. This targeted approach aims to dampen the inflammatory signaling mediated by cytokines that predominantly utilize the JAK1 pathway.

Caption: JAK-STAT signaling pathway and the mechanism of action of a selective JAK1 inhibitor.

Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. A comprehensive in vitro kinase panel is essential to characterize the inhibitory activity against the target kinase as well as a broad range of other kinases.

Biochemical Kinase Assays

Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.

Table 1: Biochemical Kinase Inhibition Profile of Upadacitinib

| Kinase | IC50 (nM) |

| JAK1 | 43 |

| JAK2 | 120 |

| JAK3 | 2300 |

| TYK2 | 4700 |

Data sourced from publicly available information on Upadacitinib and is for illustrative purposes.[1]

Cellular Kinase Assays

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a cellular environment. These assays typically involve stimulating cells with a specific cytokine to activate a particular JAK-STAT pathway and then measuring the inhibition of STAT phosphorylation.

Table 2: Cellular IC50 Values for Inhibition of STAT Phosphorylation by Upadacitinib

| Cytokine Stimulant | Pathway Activated | STAT Measured | Cellular IC50 (nM) |

| IL-6 | JAK1/JAK2/TYK2 | STAT3 | 46 |

| IFN-α | JAK1/TYK2 | STAT1 | 54 |

| IL-2 | JAK1/JAK3 | STAT5 | 1800 |

| GM-CSF | JAK2 | STAT5 | 320 |

Data is representative and based on the known selectivity profile of Upadacitinib.

In Vitro Cellular Functional Assays

To further characterize the functional consequences of JAK1 inhibition, a variety of cell-based assays are employed. These assays assess the impact of the inhibitor on immune cell function and inflammatory responses.

Cytokine Production Assays

The effect of the inhibitor on the production of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), is evaluated.

Table 3: Inhibition of Cytokine Production in Activated PBMCs

| Cytokine | Stimulant | IC50 (nM) |

| IL-6 | LPS | 50 |

| TNF-α | LPS | 75 |

| IL-1β | LPS | 60 |

Hypothetical data for illustrative purposes.

T-Cell Proliferation and Differentiation Assays

The impact of the inhibitor on T-cell proliferation and differentiation into various subsets (e.g., Th1, Th17) is assessed.

Table 4: Effect on T-Cell Functions

| Assay | Measurement | IC50 (nM) |

| T-Cell Proliferation | ³H-Thymidine incorporation | 120 |

| Th1 Differentiation | IFN-γ production | 90 |

| Th17 Differentiation | IL-17 production | 150 |

Hypothetical data for illustrative purposes.

Potential for Resistance

Acquired resistance to kinase inhibitors can emerge through mutations in the target kinase domain. In vitro studies using cell lines cultured under selective pressure with increasing concentrations of the inhibitor can help identify potential resistance mutations.

While specific resistance mutations for a novel compound would need to be determined experimentally, mutations in other kinase inhibitors have been identified in the ATP-binding pocket or regions that alter the conformation of the kinase.[2][3]

Experimental Protocols

Biochemical Kinase Assay (Example Protocol)

-

Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate; kinase buffer; test compound.

-

Procedure:

-

Serially dilute the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

-

Add the diluted test compound to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular STAT Phosphorylation Assay (Example Protocol)

-

Cell Line: A human cell line that expresses the relevant cytokine receptors (e.g., TF-1 cells).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), cytokine stimulant (e.g., IL-6), test compound, fixation buffer, permeabilization buffer, fluorescently labeled anti-phospho-STAT antibody.

-

Procedure:

-

Plate cells in a 96-well plate and starve overnight in a low-serum medium.

-

Pre-incubate the cells with serially diluted test compound for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

-

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for a cellular STAT phosphorylation assay.

Conclusion

The in vitro characterization of a selective JAK1 inhibitor is a multi-faceted process that provides crucial insights into its potency, selectivity, and mechanism of action. The data generated from these studies are fundamental for establishing a comprehensive understanding of the compound's pharmacological profile and for guiding its further development as a potential therapeutic agent for inflammatory and autoimmune diseases.

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquired mutations associated with ibrutinib resistance in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary KIT mutations: the GIST of drug resistance and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Entrectinib in Cancer Models: A Technical Guide

Note: The initial query for "Utrectinib" yielded no specific results. Based on the similarity in name and therapeutic area, this document focuses on the preclinical evaluation of Entrectinib , a well-documented anti-cancer agent.

Introduction

Entrectinib (trade name Rozlytrek) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in the treatment of various cancers.[1][2] It is an orally bioavailable small molecule designed to target key oncogenic drivers, specifically the tropomyosin receptor kinases (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), as well as C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK).[1][2][3] This guide provides a comprehensive overview of the preclinical data for Entrectinib, focusing on its mechanism of action, and in vitro and in vivo efficacy in various cancer models.

Mechanism of Action

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases.[4] In many cancers, chromosomal rearrangements can lead to the creation of fusion genes that encode for constitutively active kinase proteins. These aberrant fusion proteins, such as those involving NTRK, ROS1, or ALK, can drive uncontrolled cell proliferation and survival, a phenomenon known as "oncogene addiction".[2]

By inhibiting these key kinases, Entrectinib effectively blocks their downstream signaling pathways, which are crucial for tumor cell growth and survival. The primary pathways affected include the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways.[3][4] Inhibition of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death), resulting in tumor shrinkage.[3] A significant characteristic of Entrectinib is its ability to cross the blood-brain barrier, making it a viable therapeutic option for primary and metastatic brain tumors.[1][4]

Signaling Pathway of Entrectinib Inhibition

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling.

In Vitro Studies

The in vitro activity of Entrectinib has been evaluated across a range of cancer cell lines harboring NTRK, ROS1, or ALK fusions. These studies have consistently demonstrated the potent and selective inhibitory effects of Entrectinib on cell proliferation and survival.

Quantitative In Vitro Data

| Cell Line | Cancer Type | Target | IC50 (nM) | Key Findings |

| KM12 | Colorectal Carcinoma | TRKA | 1 | Abolished autophosphorylation of TPM3-TRKA and inhibited downstream signaling. Induced cell cycle arrest and apoptosis.[5] |

| SH-SY5Y (TrkB) | Neuroblastoma | TrkB | N/A | Significantly inhibited the growth of TrkB-expressing neuroblastoma cells. |

| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | 7 | Inhibited phosphorylation of ALK and downstream STAT3. |

| SR-786 | Anaplastic Large Cell Lymphoma | ALK | N/A | Demonstrated inhibition of ALK signaling pathways. |

| Ba/F3 | Murine Pro-B Cells | TRKA/B/C | 1-5 | Potent inhibition of cell lines engineered to be dependent on TRK, ROS1, or ALK fusions for survival. |

| Ba/F3 | Murine Pro-B Cells | ROS1 | 12 | Demonstrated approximately 40-fold greater potency than crizotinib in inhibiting ROS1-dependent cell growth.[6] |

| Ba/F3 | Murine Pro-B Cells | ALK | 7 | Effective inhibition of ALK-dependent cell survival. |

Experimental Protocols: In Vitro Assays

Cell Proliferation Assay (MTS/MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Cells are treated with serial dilutions of Entrectinib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation and Measurement: After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

-

Cell Lysis: Cells treated with Entrectinib or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., ALK, STAT3, ERK, AKT).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Studies

The anti-tumor activity of Entrectinib has been confirmed in various preclinical in vivo models, primarily using xenografts of human cancer cell lines in immunocompromised mice.

Quantitative In Vivo Data

| Cancer Model | Animal Model | Treatment Regimen | Key Findings |

| Neuroblastoma (TrkB) | Xenograft | 60 mg/kg, oral, twice daily | As a single agent, significantly inhibited tumor growth compared to the control group (p < 0.0001 for event-free survival).[7][8] When combined with chemotherapy, it significantly improved event-free survival.[7][8] |

| ALCL (Karpas-299) | Xenograft | 30 or 60 mg/kg, oral, twice daily for 10 days | Induced tumor regression with a statistically significant difference compared to the vehicle control (p < 0.0001).[9][10] |

| ALCL (SR-786) | Xenograft | 30 or 60 mg/kg, oral, twice daily for 10 days | Resulted in significant tumor growth inhibition (p < 0.0001).[9][10] |

| Colorectal (KM12) | Xenograft | 15, 30, and 60 mg/kg, oral, twice daily for 21 days | Demonstrated potent, dose-dependent tumor growth inhibition without significant toxicity.[10] |

| Brain Metastasis | Orthotopic | Oral administration for 10 days | In a mouse model of intracranial ALK-fusion-driven lung cancer, Entrectinib treatment led to a significant survival benefit (57 days vs. 34 days for control, p < 0.0005).[11] |

Experimental Protocols: In Vivo Xenograft Studies

Subcutaneous Xenograft Model

-

Cell Preparation: Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor formation.[12]

-

Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers and calculated with the formula: (width)^2 x length / 2.[13]

-

Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. Entrectinib is administered orally at the designated dose and schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and overall health are also monitored for signs of toxicity.

-

Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow for Preclinical Evaluation

Caption: A general workflow for the preclinical evaluation of a targeted therapy.

Conclusion

The preclinical evaluation of Entrectinib in a wide range of cancer models has provided a strong rationale for its clinical development. The in vitro data clearly demonstrate its potent and selective inhibition of the TRK, ROS1, and ALK kinases and their associated signaling pathways. These findings are substantiated by in vivo studies, which show significant anti-tumor efficacy in various xenograft models, including those with intracranial tumors. The comprehensive preclinical data package for Entrectinib highlights its promise as a targeted therapy for patients with tumors harboring NTRK, ROS1, or ALK fusions.

References

- 1. What is Entrectinib used for? [synapse.patsnap.com]

- 2. Entrectinib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 13. 2.6. In vivo xenograft studies [bio-protocol.org]

Utrectinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of various solid tumors. As a targeted therapy, its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This in-depth technical guide provides a comprehensive overview of the core PK and PD characteristics of Utrectinib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the ongoing study and clinical application of this important therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of Utrectinib has been characterized through a series of clinical studies, revealing its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have established a foundation for its dosing regimen and have provided insights into potential drug-drug interactions.

Absorption

Following oral administration, Utrectinib is well-absorbed, with time to maximum plasma concentration (Tmax) generally observed between 4 to 5 hours.[1] The absorption of Utrectinib is not significantly affected by food, allowing for dosing without regard to meals.[1]

Distribution

Utrectinib exhibits a large apparent volume of distribution (Vd) of 551 L, indicating extensive distribution into tissues.[1] A key characteristic of Utrectinib is its ability to cross the blood-brain barrier, which is crucial for its efficacy in treating central nervous system (CNS) metastases.[1][2] In plasma, Utrectinib is highly bound to proteins (over 99%).[1]

Metabolism

The primary route of metabolism for Utrectinib is through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This process accounts for approximately 76% of its metabolism and leads to the formation of an active metabolite, M5.[1] M5 demonstrates similar pharmacological activity to the parent drug and circulates at approximately 40% of the steady-state concentration of Utrectinib.[1]

Excretion

Utrectinib and its metabolites are primarily eliminated through the feces, with 83% of a radiolabeled dose recovered in feces and only 3% in the urine.[1] Of the fecal content, 36% is unchanged Utrectinib and 22% is the active metabolite M5.[1]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Utrectinib based on data from clinical studies.

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 4-5 hours | [1] |

| Vd (Apparent Volume of Distribution) | 551 L | [1] |

| Protein Binding | >99% | [1] |

| Primary Metabolizing Enzyme | CYP3A4 | [1] |

| Active Metabolite | M5 | [1] |

| Route of Excretion | Primarily Feces (83%) | [1] |

| Elimination Half-Life | ~20 hours | [3][4] |

Pharmacodynamics

Utrectinib is a potent inhibitor of several key tyrosine kinases that are implicated in the growth and proliferation of various cancers. Its mechanism of action is central to its therapeutic effect.

Mechanism of Action

Utrectinib functions as an ATP-competitive inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1] By binding to these receptors, Utrectinib blocks downstream signaling pathways that are crucial for cell survival and proliferation.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that harbor fusions or rearrangements in these genes.[1]

Signaling Pathway

The signaling cascade initiated by the activation of TRK, ROS1, and ALK receptors involves multiple downstream effectors. Utrectinib's inhibition of these kinases disrupts these pathways, as illustrated in the following diagram.

Caption: Utrectinib Signaling Pathway Inhibition.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Utrectinib in patients with solid tumors harboring NTRK gene fusions or ROS1 rearrangements. In a pooled analysis of phase 1 and 2 studies, a significant number of patients achieved a complete or partial response to treatment.[5] The objective response rate (ORR) in adult patients with NTRK fusion-positive solid tumors was 61.2%, with a median duration of response (DoR) of 20.0 months.[6] For patients with ROS1-positive non-small cell lung cancer (NSCLC), the ORR was 68%, with a median DoR of 20.5 months.[7]

Experimental Protocols

The characterization of Utrectinib's pharmacokinetics and pharmacodynamics has been achieved through a series of well-designed clinical trials. The following provides an overview of the typical methodologies employed in these studies.

Pharmacokinetic Assessment in Clinical Trials

The pharmacokinetic properties of Utrectinib are typically evaluated in Phase 1 and 2 clinical trials. A representative workflow for this assessment is outlined below.

Caption: Typical Workflow for Pharmacokinetic Assessment.

Key Methodological Details:

-

Study Design: Open-label, dose-escalation, and expansion cohort studies are common designs.[3]

-

Patient Population: Patients with locally advanced or metastatic solid tumors with specific genetic alterations (NTRK fusions, ROS1 rearrangements) are enrolled.[6]

-

Dosing: Utrectinib is administered orally, typically once daily, in continuous 28-day cycles.[3] Dosing may be based on body surface area in pediatric patients.[8]

-

Sample Collection: Blood samples for pharmacokinetic analysis are collected at pre-specified time points, including pre-dose and at various intervals post-dose, to capture the full concentration-time profile.[9]

-

Bioanalytical Method: Plasma concentrations of Utrectinib and its active metabolite M5 are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental or population pharmacokinetic modeling approaches.[5]

Efficacy and Safety Assessment

The pharmacodynamic effects of Utrectinib are primarily assessed through the evaluation of tumor response and safety in clinical trials.

-

Efficacy Endpoints: The primary efficacy endpoints are typically the objective response rate (ORR) and duration of response (DoR), as assessed by blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST).[6] Secondary endpoints often include progression-free survival (PFS) and overall survival (OS).[6]

-

Safety Monitoring: The safety profile is evaluated through the regular monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

Utrectinib has a well-defined pharmacokinetic profile that supports once-daily oral administration. Its potent and selective inhibition of TRK, ROS1, and ALK provides a strong rationale for its use in patients with tumors harboring fusions or rearrangements in these genes. The robust clinical data on its efficacy and safety, derived from rigorous experimental protocols, have established Utrectinib as a valuable targeted therapy in the armamentarium against cancer. Further research will continue to refine its clinical application and explore its potential in new indications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety exposure-response analyses of entrectinib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations - PMC [pmc.ncbi.nlm.nih.gov]

Utrectinib for ROS1-Rearranged Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib, also known as entrectinib (brand name Rozlytrek), is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring ROS1 gene rearrangements. This technical guide provides an in-depth overview of utrectinib, including its mechanism of action, clinical efficacy and safety data, resistance mechanisms, and detailed experimental methodologies relevant to its preclinical and clinical evaluation.

Mechanism of Action

Utrectinib is a pan-tyrosine kinase inhibitor that targets ROS1, anaplastic lymphoma kinase (ALK), and neurotrophic tyrosine receptor kinase (NTRK) fusions. In ROS1-rearranged NSCLC, a chromosomal rearrangement leads to the fusion of the ROS1 gene with another gene, resulting in the constitutive activation of the ROS1 kinase. This aberrant signaling drives tumor cell proliferation, survival, and growth.

Utrectinib competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways implicated in ROS1-driven oncogenesis and inhibited by utrectinib include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.

-

JAK/STAT Pathway: Involved in cell growth, differentiation, and immune responses.

By blocking these critical signaling cascades, utrectinib induces cell cycle arrest and apoptosis in ROS1-driven cancer cells.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical ROS1 signaling pathway and the point of inhibition by utrectinib.

Caption: ROS1 Signaling Pathway and Utrectinib Inhibition.

Clinical Efficacy in ROS1-Rearranged NSCLC

The clinical development of utrectinib in ROS1-rearranged NSCLC has been primarily based on an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2, as well as the Phase 2/3 BFAST trial. These studies have consistently demonstrated high response rates and durable clinical benefit.

Efficacy in the Overall Population

The following table summarizes the key efficacy data from the integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials and the BFAST trial.

| Efficacy Endpoint | Integrated Analysis (ALKA, STARTRK-1, STARTRK-2)[1][2] | BFAST Trial (Cohort D)[3] |

| Number of Patients | 108 | 54 |

| Objective Response Rate (ORR) | 67.1% (95% CI: 59.3%-74.3%) | 81.5% (Investigator Assessed) |

| Median Duration of Response (DoR) | 15.7 months | 13.0 months |

| Median Progression-Free Survival (PFS) | 15.7 months | 12.9 months |

| 12-Month Overall Survival (OS) Rate | 81% | 79.0% (Probability) |

Efficacy in Patients with CNS Metastases

A significant advantage of utrectinib is its ability to penetrate the blood-brain barrier and elicit responses in the central nervous system (CNS).

| CNS Efficacy Endpoint | Integrated Analysis (n=24 with measurable baseline CNS metastases)[1] | BFAST Trial (n=4 with CNS metastases)[3] |

| Intracranial ORR | 79.2% (95% CI: 57.9%-92.9%) | 2 out of 4 patients achieved a partial response |

| Median Intracranial DoR | 12.9 months | Not Reached |

| Median Intracranial PFS | 12.0 months | Not Reached (12-month CNS PFS rate of 83.5%) |

Safety and Tolerability

Utrectinib has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.

| Common Treatment-Related Adverse Events (All Grades) |

| Fatigue |

| Dizziness |

| Dysgeusia (taste disturbances) |

| Constipation |

| Diarrhea |

| Edema |

| Nausea |

| Weight gain |

| Anemia |

Serious TRAEs are less common and can include nervous system disorders and cardiac disorders. Dose modifications or interruptions are effective in managing most adverse events.

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to utrectinib can develop. The primary mechanism of resistance is not through on-target mutations in the ROS1 kinase domain but rather through the activation of bypass signaling pathways.

The most frequently identified resistance mechanism involves the activation of the RAS/MAPK pathway, often through the acquisition of a KRAS G12C mutation. This leads to sustained ERK activation, rendering the cancer cells independent of ROS1 signaling for their growth and survival.

Experimental Protocols

This section details the methodologies for key experiments used in the preclinical evaluation of utrectinib.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the cytotoxic effects of utrectinib on cancer cell lines.

Workflow:

Caption: Cell Viability Assay Workflow.

Detailed Methodology:

-

Cell Seeding: NSCLC cells (e.g., HCC78, which harbors a ROS1 fusion) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of utrectinib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The results are expressed as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term effect of utrectinib on the proliferative capacity and survival of cancer cells.

Workflow:

References

An In-depth Technical Guide to the Activity of Entrectinib in ALK-Positive Malignancies

Note: This document details the activity of entrectinib. It is assumed that the query for "utrectinib" was a typographical error, as entrectinib is a well-documented inhibitor of Anaplastic Lymphoma Kinase (ALK).

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[1] These genetic alterations result in fusion proteins with constitutively active kinase domains, which drive tumor growth and survival through persistent downstream signaling.[2][3] The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these cancers.[4]

Entrectinib (trade name Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS proto-oncogene 1 (ROS1), and ALK.[5][6] Its ability to cross the blood-brain barrier makes it a crucial therapeutic option for patients with primary or metastatic brain disease.[5] This guide provides a comprehensive technical overview of the preclinical and clinical activity of entrectinib in ALK-positive cancers.

Mechanism of Action

The ALK gene encodes a receptor tyrosine kinase that, in its wild-type form, is involved in nervous system development.[2] In ALK-positive malignancies, a chromosomal rearrangement fuses the 3' end of the ALK gene, containing the kinase domain, to the 5' end of a partner gene, such as EML4.[2][3] The partner gene provides a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase.[2]

This perpetual kinase activity triggers a cascade of downstream signaling pathways critical for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3]

Entrectinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.[4] This blockade of oncogenic signaling ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring ALK fusions.[4]

Figure 1: Entrectinib mechanism of action on the ALK signaling pathway.

Preclinical Activity

The anti-tumor activity of entrectinib has been demonstrated in multiple preclinical models. In vitro profiling against a broad panel of human tumor cell lines showed that entrectinib is highly potent against lines that are dependent on its pharmacological targets.[6] In vivo studies using xenograft models have confirmed its efficacy, showing tumor regression in ALK-dependent models and a significant survival benefit in models of intracranial disease.[6]

Preclinical Efficacy Data

| Model Type | Cancer Type / ALK Fusion | Key Findings | Reference |

| In Vitro | ALK-dependent cell lines | Exquisitely potent against cell lines dependent on ALK. | [6] |

| In Vivo Xenograft | ALK-dependent models | Oral administration induced tumor regression. | [6] |

| In Vivo Xenograft | ALK F1174L mutated Neuroblastoma | Entrectinib led to decreased tumor growth and improved survival. | [5] |

| In Vivo Intracranial | ALK-fusion-driven lung cancer | Extended survival to 57 days vs. 34 days for control (p < 0.0005). | |

| CNS Penetration | Mouse, Rat, Dog | Demonstrated CNS penetration with brain/blood ratios of 0.4 (mouse), 0.6-1.0 (rat), and 1.4-2.2 (dog). |

Experimental Protocols

In Vivo Xenograft Tumor Models: Detailed protocols from primary literature are summarized as follows: Human tumor cell lines harboring ALK fusions (e.g., from NSCLC) are implanted subcutaneously into immunocompromised mice.[6] Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. Entrectinib is administered orally on a daily schedule.[6] Tumor volume is measured regularly to assess treatment efficacy. For intracranial models, tumor cells are implanted intracranially, and survival is the primary endpoint.

Figure 2: Generalized workflow for a preclinical in vivo xenograft study.

Clinical Activity in ALK-Positive Malignancies

The clinical development of entrectinib has been pursued through basket trials, enrolling patients with tumors harboring specific molecular alterations, including ALK fusions. The pivotal Phase 2 STARTRK-2 trial is a global, multicenter study that evaluated entrectinib in patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.

Clinical Efficacy Data

The following table summarizes key efficacy data for entrectinib in ALK-positive patient populations from integrated analyses of Phase 1 (ALKA-372-001) and Phase 2 (STARTRK-2) trials.

| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | CNS-Specific ORR | Median Duration of Response (months) | Median Progression-Free Survival (months) |

| ALK+ NSCLC (TKI-naïve) | 51 | 74.5% | 55.0% (n=11) | 24.6 | 19.0 |

| ALK+ Solid Tumors (TKI-naïve, all) | 74 | 60.8% | 60.0% (n=15) | 16.8 | 13.6 |

| Integrated Analysis (NTRK/ROS1/ALK Fusion+, TKI-naïve) | 24 | 79.0% | 100% (in NTRK+ patients with CNS disease, n=3) | Not Reported | Not Reported |

(Data compiled from multiple sources and presentations of trial results. Specific values may vary based on data cut-off dates and patient subgroups.)

Clinical Trial Methodology

The STARTRK-2 trial is an open-label, multicenter, global Phase 2 basket study. Key aspects of its design include:

-

Patient Selection: Adult patients with locally advanced or metastatic solid tumors are screened for the presence of NTRK1/2/3, ROS1, or ALK gene fusions using nucleic acid-based diagnostic tests.

-

Treatment: Eligible patients receive entrectinib orally at a dose of 600 mg once daily.

-

Primary Endpoint: The primary endpoints are typically Objective Response Rate (ORR) and Duration of Response (DoR), as assessed by a blinded independent review committee (BIRC).

-

Secondary Endpoints: Include progression-free survival (PFS), overall survival (OS), and intracranial response for patients with CNS disease.

Figure 3: Simplified logic for patient enrollment in a basket trial for entrectinib.

Conclusion

Entrectinib is a highly active TKI that demonstrates robust and durable responses in patients with ALK-positive malignancies. Its mechanism as a potent, ATP-competitive inhibitor of the ALK kinase effectively abrogates the oncogenic signaling that drives these tumors. A key distinguishing feature of entrectinib is its significant CNS penetration, leading to high response rates in patients with brain metastases—a common and challenging site of disease progression. Preclinical and clinical data firmly establish entrectinib as an important therapeutic agent in the precision medicine armamentarium for ALK-rearranged cancers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Entrectinib: MedlinePlus Drug Information [medlineplus.gov]

- 3. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 4. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Entrectinib - Wikipedia [en.wikipedia.org]

- 6. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utrectinib (Ulixertinib) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib, also known as ulixertinib (BVD-523), is a potent and selective inhibitor of ERK1 and ERK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. The RAS-RAF-MEK-ERK pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. Utrectinib has demonstrated significant anti-tumor activity in preclinical models of cancers with MAPK pathway mutations, including those with BRAF and KRAS mutations. These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of utrectinib in in vivo mouse models, based on published preclinical studies.

Mechanism of Action and Signaling Pathway

Utrectinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2. By binding to these kinases, utrectinib prevents their phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on the MAPK pathway.

In Vivo Dosage and Administration in Mouse Models

The following tables summarize the dosages and administration routes of utrectinib used in various preclinical mouse models. The optimal dosage and route will depend on the specific tumor model and experimental goals.

Table 1: Utrectinib Monotherapy Dosages in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |

| Neuroblastoma | NSG | Intraperitoneal Injection | 50 mg/kg | Daily for 3 weeks | [1] |

| Pediatric Low-Grade Glioma | NSG | Oral Gavage | 80 mg/kg | Twice daily for 5 days | [2] |

| Melanoma (BRAFV600E) | - | Oral Gavage | 5, 25, 50, 100 mg/kg | Twice daily for 18 days | [3] |

| Colorectal Cancer (BRAFV600E) | - | Oral Gavage | 50, 75, 100 mg/kg | Twice daily | [3] |

| Pancreatic Cancer (KRASG12C) | - | Oral Gavage | 10, 25, 50, 75, 100 mg/kg | Twice daily for 15 days | [3] |

| Pancreatic Cancer | Nude | Oral Gavage | 100 mg/kg | Twice daily | [4] |

Table 2: Utrectinib Combination Therapy Dosages in Mouse Xenograft Models

| Cancer Type | Combination Agent | Mouse Strain | Administration Route | Utrectinib Dosage | Dosing Schedule | Reference |

| Melanoma (BRAFV600E) | Dabrafenib | - | Oral Gavage | 50 mg/kg or 100 mg/kg | Twice daily | [3] |

| Pancreatic Cancer | Afatinib | Nude | Oral Gavage | 100 mg/kg | Twice daily | [4] |

| Pancreatic Cancer | GDC-0941 | Nude | Oral Gavage | 50 mg/kg | Twice daily | [4] |

Experimental Protocols

Below are detailed protocols for the use of utrectinib in preclinical mouse xenograft studies.

Protocol 1: Neuroblastoma Xenograft Model[1]

Objective: To evaluate the in vivo efficacy of utrectinib in a neuroblastoma xenograft mouse model.

Materials:

-

Neuroblastoma cell line (e.g., CHLA136-Fluc)

-

8-12 week old NSG (NOD scid gamma) mice

-

Utrectinib (ulixertinib)

-

Vehicle (e.g., DMSO)

-

Bioluminescence imaging system (e.g., IVIS)

Workflow:

Procedure:

-

Cell Preparation: Culture the neuroblastoma cell line expressing firefly luciferase (e.g., CHLA136-Fluc) under standard conditions.

-

Tumor Cell Inoculation: Harvest and resuspend the cells. Intravenously inject 1 x 106 cells into 8-12 week old NSG mice.

-

Tumor Establishment: Allow two weeks for the tumors to establish and grow.

-

Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer utrectinib (50 mg/kg) or vehicle via intraperitoneal injection daily for three weeks.

-

Monitoring:

-

Monitor tumor growth weekly using a bioluminescence imaging system.

-

Record the body weight of the mice to assess toxicity.

-

Monitor the overall survival of the mice.

-

Protocol 2: Pancreatic Cancer Xenograft Model[4]

Objective: To assess the efficacy of utrectinib as a single agent and in combination in a pancreatic cancer xenograft model.

Materials:

-

Pancreatic cancer cell line (e.g., MIA Paca-2)

-

8-12 week old female nude mice

-

Utrectinib (ulixertinib)

-

Combination agent (e.g., afatinib or GDC-0941)

-

Vehicle for oral gavage

-

Calipers for tumor measurement

Workflow:

Procedure:

-

Cell Preparation: Culture the pancreatic cancer cell line (e.g., MIA Paca-2) under appropriate conditions.

-

Tumor Cell Inoculation: Inoculate 5 million cells subcutaneously into the flanks of 8-12 week old nude female mice.

-

Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.

-

Treatment:

-

Randomize mice into different treatment groups (vehicle, utrectinib alone, combination agent alone, utrectinib + combination agent).

-

Administer treatments by oral gavage. For example, utrectinib at 100 mg/kg twice daily.

-

-

Euthanasia and Analysis:

-

Euthanize the mice when the tumors in the vehicle-treated group reach the maximum allowed volume.

-

Measure final tumor weights and volumes for analysis.

-

Pharmacokinetic Considerations

Pharmacokinetic studies in mice have shown that utrectinib can penetrate the blood-brain barrier, although to a limited extent.[2] In a study with BT40 patient-derived xenograft mice, total utrectinib concentrations in the brain were found to be about 1.76% of the plasma concentration.[2] However, these brain concentrations still exceeded the in vitro IC50 values for the first 12 hours after dosing, suggesting that therapeutically relevant concentrations can be achieved in the brain.[2] Plasma concentrations of utrectinib in mice can be measured using HPLC-MS/MS.[4]

Conclusion

Utrectinib (ulixertinib) is a promising ERK1/2 inhibitor with demonstrated preclinical efficacy in various cancer models. The provided dosages and protocols serve as a guide for researchers designing in vivo studies in mice. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific cancer model to achieve the desired therapeutic effect while minimizing toxicity. Careful monitoring of tumor growth, animal well-being, and relevant biomarkers is essential for the successful execution of these preclinical studies.

References

- 1. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo [mdpi.com]

- 2. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Efficacy Testing of Entrectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is an orally active, central nervous system-penetrant tyrosine kinase inhibitor (TKI) that targets fusions and rearrangements of NTRK1/2/3, ROS1, and ALK.[1][2][3][4] These genetic alterations lead to constitutively active signaling pathways that drive the proliferation and survival of various cancers. Entrectinib functions as an ATP competitor, inhibiting these kinases and thereby suppressing downstream signaling pathways, which ultimately leads to the induction of apoptosis and a reduction in tumor growth.[2] This document provides detailed protocols for a selection of essential cell-based assays to evaluate the efficacy of Entrectinib in relevant cancer cell lines.

Mechanism of Action and Targeted Signaling Pathways

Entrectinib exerts its therapeutic effect by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. The primary targets are the neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1][2][3] Inhibition of these kinases by Entrectinib blocks downstream signaling cascades, including the PI3K-AKT and TGF-β pathways.[1][3][5] This disruption of oncogenic signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring fusions or mutations in these target genes.[1][3][5]

References

- 1. Frontiers | Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Entrectinib in Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Entrectinib is a potent and selective, orally bioavailable inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4] These kinases, when constitutively activated through genetic alterations like gene fusions, can act as oncogenic drivers in a variety of tumor types. Entrectinib functions as an ATP-competitive inhibitor, blocking the phosphorylation of these kinases and thereby suppressing downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K-AKT and MAPK pathways.[5] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[3] These application notes provide detailed protocols for the formulation and use of Entrectinib in in vitro cell culture experiments.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Entrectinib (Biochemical Assay)

| Target Kinase | IC₅₀ (nM) | Reference |

| TRKA (NTRK1) | 1.0 - 1.7 | [1][2][6] |

| TRKB (NTRK2) | 0.1 - 3.0 | [1][2][6] |

| TRKC (NTRK3) | 0.1 - 5.0 | [1][2][6] |

| ROS1 | 0.2 - 12 | [1][2][6] |

| ALK | 1.6 - 7.0 | [1][2][6] |

Table 2: Anti-proliferative Activity of Entrectinib in Various Cancer Cell Lines (Cell-Based Assays)

| Cell Line | Cancer Type / Genetic Alteration | IC₅₀ (nM) | Assay Duration | Reference |

| IMS-M2 | Acute Myeloid Leukemia (ETV6-NTRK3) | 0.47 | 72 hours | [7] |

| M0-91 | Acute Myeloid Leukemia (ETV6-NTRK3) | 0.65 | 72 hours | [7] |

| Ba/F3 | Pro-B cells (TEL-TRKA/B/C fusion) | 3.0 | 72 hours | [8] |

| Ba/F3 | Pro-B cells (TEL-ROS1 fusion) | 5.0 | Not Specified | [9] |

| KM12 | Colorectal Carcinoma (TPM3-TRKA) | Potent | Not Specified | [9] |

| NCI-H2228 | Non-Small Cell Lung Cancer (EML4-ALK) | Potent | Not Specified | [8] |

| SH-SY5Y | Neuroblastoma (TrkB expression) | Effective at ~2 µM | 24 hours (Ki-67) | [5][10] |

Mandatory Visualizations

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream pathways to reduce proliferation.

Caption: Workflow for assessing Entrectinib's effect on cell viability in culture.

Experimental Protocols

Protocol 1: Preparation of Entrectinib Stock Solution

Materials:

-

Entrectinib powder (crystalline solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Entrectinib is supplied as a crystalline solid and is soluble in DMSO at concentrations up to 100 mg/mL.[8] It is insoluble in water.[8]

-

To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required mass of Entrectinib powder (Molecular Weight: 560.6 g/mol ) and volume of DMSO.

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of fresh, sterile DMSO to the vial containing the Entrectinib powder.

-

To ensure complete dissolution, gently vortex the vial. If needed, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[5][11]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, where they can be stable for several months.[5][11]

Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Protocol 2: Cell Viability Assay (96-well Plate Format)

This protocol describes a general method to determine the IC₅₀ value of Entrectinib using a commercially available cell viability reagent like CellTiter-Glo®.

Materials:

-

Target cell line(s) with known or suspected TRK, ROS1, or ALK fusions.

-

Complete cell culture medium (appropriate for the chosen cell line).

-

Entrectinib stock solution (e.g., 10 mM in DMSO).

-

Sterile 96-well flat-bottom cell culture plates.

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Multichannel pipette.

-

Luminometer for plate reading.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells from a healthy, sub-confluent culture flask.

-

Resuspend the cells in fresh, pre-warmed complete medium to the desired seeding density. A typical density is 5,000-10,000 cells per well, but this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the incubation period.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (background control).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare a serial dilution series of Entrectinib in complete culture medium from your DMSO stock solution. For example, create a 2X working solution series ranging from 0.2 nM to 2000 nM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate Entrectinib dilution or vehicle control to each well.

-

Return the plate to the 37°C, 5% CO₂ incubator.

-

-

Incubation:

-

Assessing Cell Viability:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium only wells) from all other readings.

-

Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Entrectinib concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC₅₀ value, which is the concentration of Entrectinib that inhibits cell growth by 50%.

-

References

- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

Application Note: Western Blot Analysis of Utrectinib-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Utrectinib (Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] These receptor tyrosine kinases, when constitutively activated through genetic alterations like gene fusions, can drive oncogenesis by activating downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2][4]

Western blot analysis is an indispensable immunodetection technique used to verify the mechanism of action of targeted therapies like Utrectinib.[5] It allows for the qualitative and quantitative assessment of specific protein expression levels, including the phosphorylation status of key signaling molecules. By analyzing protein lysates from cells treated with Utrectinib, researchers can confirm its on-target effects by observing a decrease in the phosphorylation of TRK, ROS1, ALK, and their downstream effectors. This application note provides a detailed protocol for performing Western blot analysis on cells treated with Utrectinib to assess its impact on key signaling pathways.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the signaling cascade targeted by Utrectinib and the general workflow for its analysis via Western blot.

Caption: Utrectinib signaling pathway inhibition.

Caption: Western blot experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and Utrectinib Treatment

-

Cell Seeding: Plate tumor cells known to harbor NTRK, ROS1, or ALK fusions (e.g., KM12, U-87 MG, Karpas-299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Utrectinib Treatment: Prepare a stock solution of Utrectinib in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control (0 nM Utrectinib).

-

Incubation: Remove the old medium from the cells and replace it with the Utrectinib-containing medium. Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) to assess signaling inhibition.

Protocol 2: Preparation of Cell Lysates

-

Cell Wash: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors to each well.

-

Cell Scraping: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store at -80°C or proceed immediately to protein quantification.

Protocol 3: Protein Quantification (BCA Assay)

-

Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA) in the same lysis buffer as the samples.

-

Assay: Perform a Bicinchoninic Acid (BCA) assay according to the manufacturer's instructions to determine the protein concentration of each lysate.

-

Normalization: Based on the concentrations obtained, calculate the volume of each lysate needed to have an equal amount of protein for all samples (typically 20-30 µg per lane). Add lysis buffer and 4x Laemmli sample buffer to each sample to normalize the volume and concentration.

-

Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Protocol 4: SDS-PAGE and Protein Transfer

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[5]

-

Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer.

-

Transfer: Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

Protocol 5: Immunoblotting and Detection

-

Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK, anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.[5]

Protocol 6: Data Analysis and Quantification

-

Image Acquisition: Capture the image of the blot, ensuring that the bands are not overexposed.

-

Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity (densitometry) of each protein band.[6]

-

Normalization: For each sample, normalize the band intensity of the target protein (e.g., phospho-AKT) to the intensity of the loading control (e.g., GAPDH). To determine the effect on phosphorylation, normalize the phosphorylated protein signal to the total protein signal (e.g., p-AKT / Total AKT).

-

Data Reporting: Express the results as a fold change relative to the vehicle-treated control.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of Key Signaling Proteins in Utrectinib-Treated Cells

| Treatment Condition | p-TRK (Y490) / Total TRK | p-AKT (S473) / Total AKT | p-ERK1/2 (T202/Y204) / Total ERK1/2 |

| Vehicle Control (0 nM) | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.09 |

| Utrectinib (10 nM) | 0.45 ± 0.05 | 0.52 ± 0.04 | 0.48 ± 0.07 |

| Utrectinib (50 nM) | 0.12 ± 0.03 | 0.18 ± 0.02 | 0.15 ± 0.03 |

| Utrectinib (100 nM) | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.02 |

-

Values represent the mean normalized band intensity (fold change relative to vehicle control) ± standard deviation from three independent experiments.

Interpretation of Results: The data presented in Table 1 demonstrates a clear dose-dependent decrease in the phosphorylation of TRK, AKT, and ERK following treatment with Utrectinib. This result is consistent with the drug's mechanism of action as an inhibitor of TRK and its downstream signaling pathways. The significant reduction in the phosphorylation status of these key effector proteins confirms the potent on-target activity of Utrectinib in the tested cell line.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with Utrectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib (also known as Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions of anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and neurotrophic tyrosine receptor kinase (TRK) A, B, and C.[1][2][3][4] These genetic alterations are key drivers in various solid tumors. High-throughput screening (HTS) plays a pivotal role in identifying compounds like Utrectinib and characterizing their activity across diverse cancer cell lines. This document provides detailed application notes and protocols for utilizing Utrectinib in HTS campaigns to assess its anti-cancer efficacy.

Mechanism of Action

Utrectinib functions as an ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK tyrosine kinases.[5][6] In cancer cells harboring activating fusions of these kinases, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.[3][4] Utrectinib blocks the autophosphorylation of these fusion kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[5][7]

Data Presentation: In Vitro Efficacy of Utrectinib

The following tables summarize the in vitro potency of Utrectinib against various cancer cell lines harboring TRK, ROS1, and ALK fusions. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay, such as the CellTiter-Glo® assay, following a 72-hour incubation period.

| Cell Line | Fusion Target | Cancer Type | IC50 (nM) |

| NB1 | ALK | Neuroblastoma | 0.08 (at 24h) |

| NB3 | ALK (R1275Q) | Neuroblastoma | 2.0 (at 24h) |

| SH-SY5Y | ALK (F1174L) | Neuroblastoma | 2.0 (at 24h) |

| IMR32 | ALK (wt) | Neuroblastoma | 2.0 (at 24h) |

| NCI-H2228 | EML4-ALK | NSCLC | Potent Inhibition |

| BAF3 | TEL-TRKA | - | 3 |

| BAF3 | TEL-TRKB | - | 3 |

| BAF3 | TEL-TRKC | - | 3 |

Data compiled from multiple sources.[2][8]

Experimental Protocols

High-Throughput Screening for Cell Viability with Utrectinib using CellTiter-Glo®

This protocol outlines a method for assessing the effect of Utrectinib on the viability of a panel of cancer cell lines in a high-throughput format.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

Utrectinib (Entrectinib)

-

DMSO (vehicle control)

-

Opaque-walled 96-well or 384-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in culture medium to the desired density.

-

Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well of the opaque-walled microplates.[9]

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of Utrectinib in DMSO and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add the diluted Utrectinib or vehicle control to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[9]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence from all experimental wells.

-